Cas no 22948-06-7 (p-Tritylaniline)
p-Tritylaniline Chemical and Physical Properties
Names and Identifiers
-
- 4-Tritylaniline
- (4-Aminophenyl)triphenylmethane
- 4-Aminotetraphenylmethane~4-Triphenylmethylaniline
- p-Triphenylmethylaniline
- a,a,a-Triphenyl-p-toluidine
- 4-(triphenylmethyl)-benzenamin
- N-(TRIPHENYLMETHYL)ANILINE
- p-Tritylaniline
- 4-(triphenylmethyl)aniline
- 4-(Triphenylmethyl)benzenamine
- 4-(Trityl)aniline
- 4-aminophenyl-triphenylmethane
- 4-Aminotetraphenylmethane
- 4-tritylbenzenamine
- Benzenamine,4-(triphenylmethyl)
- p-(triphenylmethyl)aniline
- p-aminophenyl-triphenylmethane
- p-Aminotetraphenylmethane
- Triphenyl(p-aminophenyl)methane
- alpha,alpha,alpha-Triphenyl-p-toluidine
- 1-Amino-4-(triphenylmethyl)benzene
- 4-(Aminophenyl)triphenylmethane
- NSC 2085
- p-Toluidine, alpha,alpha,alpha-triphenyl-
- SCHEMBL1983968
- 4-12-00-03511 (Beilstein Handbook Reference)
- STR02250
- p-Toluidine,.alpha.,.alpha.-triphenyl-
- SY037710
- NS00027306
- MFCD00007898
- C25H21N
- NCI60_007279
- AC7933
- CS-0156533
- Triphenylmethyl-containing compound, 19
- 4-Aminotetraphenylmethan
- NSC2085
- NSC-2085
- DTXSID8066844
- BRN 2750328
- Benzenamine,4-(triphenylmethyl)-
- AKOS000450590
- J-014912
- NSC624226
- EINECS 245-346-5
- 4-Tritylaniline, 97%
- YSCH0105
- CHEMBL411948
- 22948-06-7
- Benzenamine, 4-(triphenylmethyl)-
- p-Toluidine, .alpha.,.alpha.,.alpha.-triphenyl-
- BDBM23790
- DTXCID9036779
- DB-046031
-
- MDL: MFCD00007898
- Inchi: 1S/C25H21N/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H,26H2
- InChI Key: XYHDHXBLSLSXSR-UHFFFAOYSA-N
- SMILES: NC1C=CC(=CC=1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
- BRN: 2750328
Computed Properties
- Exact Mass: 335.16700
- Monoisotopic Mass: 335.167
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 6.3
- Topological Polar Surface Area: 26A^2
Experimental Properties
- Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
- Density: 1.125
- Melting Point: 255-257 °C (lit.)
- Boiling Point: 483 ºC
- Flash Point: 257 ºC
- Refractive Index: 1.645
- Water Partition Coefficient: Insoluble in water.
- PSA: 26.02000
- LogP: 6.23270
p-Tritylaniline Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
- RTECS:CY1220000
-
Hazardous Material Identification:
- Safety Term:S22;S24/25
- Risk Phrases:R36/37/38
- TSCA:Yes
p-Tritylaniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
p-Tritylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 213493-10g |
4-Tritylaniline |
22948-06-7 | 95% | 10g |
£73.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T41940-25g |
4-Tritylaniline |
22948-06-7 | 97% | 25g |
¥221.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T41940-5g |
4-Tritylaniline |
22948-06-7 | 97% | 5g |
¥46.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T41940-100g |
4-Tritylaniline |
22948-06-7 | 100g |
¥3336.0 | 2021-09-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 159506-5G |
p-Tritylaniline |
22948-06-7 | 5g |
¥599.41 | 2023-12-10 | ||
| eNovation Chemicals LLC | D914187-25g |
4-Tritylaniline |
22948-06-7 | 97% | 25g |
$320 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1042381-100g |
Benzenamine, 4-(triphenylmethyl)- |
22948-06-7 | 97% | 100g |
$160 | 2024-06-07 | |
| eNovation Chemicals LLC | D508621-1g |
4-Tritylaniline |
22948-06-7 | 97% | 1g |
$215 | 2024-05-24 | |
| eNovation Chemicals LLC | D508621-5g |
4-Tritylaniline |
22948-06-7 | 97% | 5g |
$345 | 2024-05-24 | |
| eNovation Chemicals LLC | D508621-10g |
4-Tritylaniline |
22948-06-7 | 97% | 10g |
$515 | 2024-05-24 |
p-Tritylaniline Suppliers
p-Tritylaniline Related Literature
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Hongchao Mao,Suobo Zhang J. Mater. Chem. A 2014 2 9835
-
Gabriel Chuchani,Jacob Zabicky J. Chem. Soc. C 1966 297
-
Miroslav Almá?i,Nikolas Király,Vladimír Zeleňák,Mária Vilková,Sandrine Bourrelly RSC Adv. 2021 11 20137
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4. 114. Competition between aniline and phenol for a triphenylmethyl cationGabriel Chuchani J. Chem. Soc. 1961 575
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N. Zharnikova,N. Usol'tseva,E. Kudrik,M. Thelakkat J. Mater. Chem. 2009 19 3161
Additional information on p-Tritylaniline
Introduction to p-Tritylaniline (CAS No 22948-06-7)
p-Tritylaniline, also known as para-tritylaniline, is a significant compound in the field of organic chemistry and materials science. With the CAS registry number 22948-06-7, this compound has garnered attention due to its unique properties and versatile applications. Recent advancements in chemical synthesis and characterization techniques have further highlighted its potential in various industries, making it a subject of extensive research.
The molecular structure of p-Tritylaniline consists of a benzene ring substituted with three methyl groups at the para position and an amino group (-NH₂) at the fourth position. This arrangement imparts distinctive electronic and steric properties to the molecule, which are crucial for its functionality in different chemical reactions and applications. The compound's ability to act as a versatile building block in organic synthesis has been extensively explored in recent studies, particularly in the context of developing advanced materials and pharmaceuticals.
One of the most notable applications of p-Tritylaniline is in the field of materials science, where it serves as a precursor for synthesizing high-performance polymers and nanoparticles. Researchers have demonstrated that the compound's unique electronic properties make it ideal for use in organic electronics, such as conductive polymers and light-emitting diodes (LEDs). Recent breakthroughs in this area have further expanded its potential, with studies showing improved charge transport properties when p-Tritylaniline-based materials are incorporated into device architectures.
In addition to its role in materials science, p-Tritylaniline has also found applications in drug discovery and development. Its ability to act as a chiral auxiliary or a template for asymmetric synthesis has been leveraged by medicinal chemists to design novel drug candidates with enhanced bioavailability and efficacy. Recent research has focused on optimizing synthesis routes for p-Tritylaniline-derived compounds, ensuring scalability and cost-effectiveness for industrial production.
The synthesis of p-Tritylaniline typically involves nucleophilic aromatic substitution or coupling reactions, with continuous advancements being made to improve reaction efficiency and selectivity. For instance, recent studies have explored the use of transition metal catalysts, such as palladium complexes, to facilitate these reactions under mild conditions. These developments have not only enhanced the yield but also minimized environmental impact, aligning with current sustainability goals in chemical manufacturing.
Furthermore, the compound's role in supramolecular chemistry has been increasingly recognized. Its ability to form self-assembled structures through non-covalent interactions has opened new avenues for creating stimuli-responsive materials and molecular sensors. Recent findings highlight its potential in developing sensors for detecting environmental pollutants or biomedical analytes, showcasing its versatility across multiple disciplines.
In conclusion, p-Tritylaniline (CAS No 22948-06-7) stands out as a multifaceted compound with significant implications across various scientific domains. Its unique chemical properties, coupled with ongoing research advancements, continue to expand its applications in materials science, drug development, and supramolecular chemistry. As researchers delve deeper into understanding its potential, it is poised to play an even more critical role in shaping future innovations across these fields.
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